molecular formula C15H16N4O2S2 B2528054 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034604-77-6

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2528054
CAS RN: 2034604-77-6
M. Wt: 348.44
InChI Key: QJZGFFYSXIJIJM-UHFFFAOYSA-N
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Description

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound that likely exhibits a complex molecular structure with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar sulfonamide derivatives have been studied for their biological activities, including their potential as receptor ligands and antibacterial agents.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various strategies, including N-alkylation, which has been used to design selective ligands for the 5-HT7 receptor, as well as multifunctional agents for the treatment of complex diseases . Another approach to synthesizing heterocyclic compounds containing a sulfonamido moiety involves reacting a precursor with active methylene compounds or hydrazine derivatives to produce a range of heterocyclic derivatives with potential antibacterial activity .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the torsion angles in the molecular backbone of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide have been found to affect their ability to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for their supramolecular assembly and potential as ligands for metal coordination .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions to form novel heterocyclic structures. For example, the reactivity of a cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide precursor has been explored to prepare a range of heterocyclic benzenesulfonamide derivatives with potential anticancer and antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of different functional groups and heterocyclic systems can lead to compounds with diverse properties, which can be tailored for specific biological activities. The compounds' ability to form hydrogen bonds and stacking interactions also contributes to their physical properties and their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has demonstrated the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, targeting their application as antibacterial agents. These compounds have shown promising antibacterial activities, indicating the potential of sulfonamide derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity

Further studies have synthesized new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, demonstrating significant antimicrobial properties. This underscores the sulfonamide derivatives' role in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer and Radiosensitizing Evaluation

Sulfonamide derivatives have been synthesized and evaluated for their in-vitro anticancer activity and radiosensitizing effects. Some compounds exhibited higher activity than conventional drugs, highlighting their potential in cancer therapy and as adjuncts in radiotherapy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Antiproliferative Agents

Novel sulfonamide derivatives have been developed with a focus on their antiproliferative effects against cancer cell lines. These studies contribute to the understanding of sulfonamide derivatives as potential antiproliferative agents, providing a basis for further drug development (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

Metal Complexes and Ligand Reactivity

Investigations into the structural characterization of metal complexes containing sulfonamido-based ligands have opened new avenues in materials science and catalysis. These studies explore the reactivity and potential applications of sulfonamide compounds in creating complex materials with unique properties (Sousa et al., 2001).

properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-12-10-14(13-4-2-6-16-11-13)18-19(12)8-7-17-23(20,21)15-5-3-9-22-15/h2-6,9-11,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZGFFYSXIJIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

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